molecular formula C15H20BNO2 B566671 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 1256358-93-6

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B566671
CAS No.: 1256358-93-6
M. Wt: 257.14
InChI Key: RNRIKENXTSRARN-UHFFFAOYSA-N
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Description

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to an indole ring and a dioxaborolane group. Boronic esters are widely used in organic synthesis due to their stability and reactivity, making them valuable intermediates in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the reaction of 5-methylindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to a borane derivative.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., toluene or ethanol).

Major Products Formed

    Oxidation: 5-Methyl-2-boronic acid-1H-indole.

    Reduction: 5-Methyl-2-borane-1H-indole.

    Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reactivity is facilitated by the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination steps to yield the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. The presence of the boronic ester group further enhances its versatility as a synthetic intermediate, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-6-7-12-11(8-10)9-13(17-12)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRIKENXTSRARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681925
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-93-6
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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